molecular formula C11H9ClOS B8435981 1-(4-Chlorobenzo[b]thiophen-2-yl)propan-1-one CAS No. 360575-31-1

1-(4-Chlorobenzo[b]thiophen-2-yl)propan-1-one

Cat. No. B8435981
Key on ui cas rn: 360575-31-1
M. Wt: 224.71 g/mol
InChI Key: XCYZKZSSJQNSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06900216B2

Procedure details

Ethylmagnesium bromide (1M solution in tetrahydrofuran; 17.2 ml) was added under nitrogen to a stirred solution of 4-chloro-N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide (4 g; prepared in a manner similar to that described in Example 18) in tetrahydrofuran (120 ml) then the mixture was allowed to stand at ambient temperature for 30 minutes, heated under reflux for 30 minutes and allowed to stand at ambient temperature for 30 minutes. Further ethylmagnesium bromide (1M solution in tetrahydrofuran; 7.0 ml) was added and the mixture was allowed to stand at ambient temperature for 2 hours. Water (200 ml) and 5M hydrochloric acid (15 ml) were added, and the product was extracted into dichloromethane (2×90 ml). The combined extracts were dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by column chromatography over silica using dichloromethane as eluant. Appropriate fractions were combined and the solvents removed in vacuo to leave 1-(4-chlorobenzo[b]thiophen-2-yl)propan-1-one (1.88 g) as a pale yellow solid, m.p. 96-98° C.
Quantity
17.2 mL
Type
reactant
Reaction Step One
Name
4-chloro-N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[Cl:5][C:6]1[C:14]2[CH:13]=[C:12]([C:15](N(OC)C)=[O:16])[S:11][C:10]=2[CH:9]=[CH:8][CH:7]=1.O.Cl>O1CCCC1>[Cl:5][C:6]1[C:14]2[CH:13]=[C:12]([C:15](=[O:16])[CH2:1][CH3:2])[S:11][C:10]=2[CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
17.2 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
4-chloro-N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=2SC(=CC21)C(=O)N(C)OC
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in a manner similar to
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
to stand at ambient temperature for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
to stand at ambient temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into dichloromethane (2×90 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=CC=2SC(=CC21)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.